![molecular formula C11H11FN2O B1411794 1-(5-Fluoro-2-methylbenzyl)-1H-pyrazol-4-ol CAS No. 1602162-92-4](/img/structure/B1411794.png)
1-(5-Fluoro-2-methylbenzyl)-1H-pyrazol-4-ol
Overview
Description
The compound “1-(5-Fluoro-2-methylbenzyl)-1H-pyrazol-4-ol” is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “1-(5-Fluoro-2-methylbenzyl)-1H-pyrazol-4-ol” would be characterized by the presence of a pyrazole ring, a benzyl group (a benzene ring attached to a CH2 group), and a fluorine atom and a methyl group attached to the benzyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(5-Fluoro-2-methylbenzyl)-1H-pyrazol-4-ol” would depend on its specific structure. Factors such as the presence of the fluorine atom and the benzyl group could influence properties like polarity, solubility, and reactivity .Scientific Research Applications
1. Potential Antipsychotic Agents
A study discussed the synthesis and pharmacological evaluation of a series of compounds related to 1-(5-Fluoro-2-methylbenzyl)-1H-pyrazol-4-ol, highlighting their potential as novel antipsychotic agents. These compounds, including analogs of 1-(5-Fluoro-2-methylbenzyl)-1H-pyrazol-4-ol, were found to have an antipsychotic-like profile in behavioral animal tests, without interacting with dopamine receptors like typical antipsychotics (Wise et al., 1987).
2. Synthesis of Fluoro-Substituted Compounds
Research into the synthesis of fluoro-substituted benzo- and benzothieno fused pyrano[2,3-c]pyrazol-4(1H)-ones involved compounds related to 1-(5-Fluoro-2-methylbenzyl)-1H-pyrazol-4-ol. This study highlighted a straightforward two-step synthesis process, indicating the potential for developing novel compounds for various applications (Holzer et al., 2010).
3. Electrochemical Properties in Ionic Liquids
A study examined the electrochemical properties of fluorinated substrates, including derivatives of 1-(5-Fluoro-2-methylbenzyl)-1H-pyrazol-4-ol, in room temperature ionic liquids. This research provided insights into the possibility of using such compounds in sustainable methods for obtaining pyrazolotriazoles (Costea et al., 2014).
4. Versatile Template for Synthesis
4,5-Diaryl-1H-pyrazole-3-ol, closely related to the compound , was used as a template to synthesize various potential COX-2 inhibitors. This study demonstrates the versatility of pyrazole derivatives in medicinal chemistry (Patel et al., 2004).
5. Inhibitors for Prostate Cancer
Research on 1-aryl-3,4-substituted-1H-pyrazol-5-ol derivatives, which are structurally similar to 1-(5-Fluoro-2-methylbenzyl)-1H-pyrazol-4-ol, revealed their potential as inhibitors for prostate cancer antigen-1, suggesting their use in anti-prostate cancer drugs (Nakao et al., 2014).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-[(5-fluoro-2-methylphenyl)methyl]pyrazol-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O/c1-8-2-3-10(12)4-9(8)6-14-7-11(15)5-13-14/h2-5,7,15H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBMFISLTRUKXBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)CN2C=C(C=N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Fluoro-2-methylbenzyl)-1H-pyrazol-4-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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